3-(Methanesulfonylsulfanyl)propan-1-amine
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Overview
Description
3-(Methanesulfonylsulfanyl)propan-1-amine is a chemical compound with the molecular formula C4H11NO2S2 It is characterized by the presence of a methanesulfonylsulfanyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methanesulfonylsulfanyl)propan-1-amine typically involves the reaction of methanesulfonyl chloride with 3-mercaptopropan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{HSCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{SCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products:
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiols or amines
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
3-(Methanesulfonylsulfanyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methanesulfonylsulfanyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methanesulfonylpropan-1-amine: Similar structure but lacks the sulfanyl group.
3-Aminopropan-1-ol: Contains an amino and hydroxyl group instead of the sulfonyl and sulfanyl groups.
Propylamine: A simpler amine with a straight-chain structure.
Uniqueness: 3-(Methanesulfonylsulfanyl)propan-1-amine is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C4H11NO2S2 |
---|---|
Molecular Weight |
169.3 g/mol |
IUPAC Name |
3-methylsulfonylsulfanylpropan-1-amine |
InChI |
InChI=1S/C4H11NO2S2/c1-9(6,7)8-4-2-3-5/h2-5H2,1H3 |
InChI Key |
VNSAROOCJXPTPB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCCN |
Origin of Product |
United States |
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